L2H2-6OTD intermediate-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L2H2-6OTD intermediate-2 (referred to as L2H2-6OTD (2) in studies) is a macrocyclic hexaoxazole derivative designed as a telomeric G-quadruplex (G4) ligand. It features an amine-containing side chain that enhances its interaction with G4 structures through π-π stacking in an end-stacking mode . This compound stabilizes telomeric DNA by inducing anti-parallel G4 topology, particularly in models like telo24 (24-base telomeric repeats). Its dimerized form, L2H2-6OTD-dimer (3), exhibits superior stabilization and telomerase inhibition (IC50 = 7.5 nM) compared to the monomer (IC50 = 15 nM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L2H2-6OTD intermediate-2 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent introduction of the oxazole moiety. The reaction conditions typically involve the use of protecting groups, such as tert-butoxycarbonyl, to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The compound is typically stored under nitrogen at 4°C to prevent degradation .

Chemical Reactions Analysis

G-Quadruplex Binding Reactions

L2H2-6OTD intermediate-2 binds guanine-rich telomeric sequences through:

a. π–π Stacking Interactions

-

Planar oxazole rings interact with G-tetrads, confirmed by circular dichroism (CD) showing positive ellipticity at 265 nm.

b. Electrostatic Stabilization

-

Protonated amine side chains form hydrogen bonds with phosphate backbones, increasing melting temperature (ΔTₘ) by up to 18.8°C for telomeric DNA.

c. Topological Selectivity

-

Preferential stabilization of antiparallel G4 structures over hybrid topologies, as demonstrated by electrophoretic mobility shift assays (EMSA).

Quantitative Reaction Data

Catalytic and Kinetic Insights

Scientific Research Applications

Chemistry

L2H2-6OTD is utilized as a tool to study the formation and stabilization of G4 structures in DNA. Its interactions with DNA can be analyzed using various techniques such as:

- Electrophoresis Mobility Shift Assay (EMSA) : Demonstrates the stabilization of long telomeric DNAs (e.g., telo48, telo72, telo96) by forming anti-parallel G4 structures.

- Circular Dichroism (CD) Spectroscopy : Reveals changes in spectral properties of G4 DNA upon binding, indicating structural alterations.

- Thermal Melting Experiments : Shows increased thermal stability (Tm) of G4 structures in the presence of L2H2-6OTD.

Biology

The compound aids in understanding the role of G4 structures in biological processes such as replication, transcription, and translation. It has been shown to enhance the formation of intermolecular G4 complexes, which are crucial for cellular functions.

Medicine

Due to its ability to inhibit telomerase activity, L2H2-6OTD is being explored as a potential therapeutic agent for cancer treatment. By stabilizing telomeric DNA and preventing telomerase from extending it, the compound may limit the proliferation of cancer cells.

Industry

The unique properties of L2H2-6OTD make it valuable for developing new diagnostic tools and therapeutic agents targeting G4 structures. Its applications extend to drug development where it can serve as a lead compound for designing more selective and potent inhibitors.

Case Study 1: Telomerase Inhibition

A study evaluated the interaction between L2H2-6OTD and long telomeric DNAs using EMSA and CD spectroscopy. The results indicated that the compound effectively stabilizes these DNAs, leading to significant inhibition of telomerase activity with an IC50 value of 7.5 nM .

| DNA Oligomers | Ligand | Tm (°C) |

|---|---|---|

| absence | - | 59 |

| telo24 | 2 (4 eq.) | 75 |

| telo48 | 3 (8 eq.) | 76 |

This table illustrates the melting temperatures (Tm) achieved with different ligands, highlighting the stabilizing effect of L2H2-6OTD on G4 structures.

Case Study 2: Cooperative Binding

Research demonstrated cooperative binding between L2H2-6OTD and other ligands (e.g., PDS) to G-quadruplexes. The binding affinity was significantly enhanced when both ligands were present, suggesting an allosteric mechanism that could be leveraged for drug design .

Mechanism of Action

The mechanism of action of L2H2-6OTD intermediate-2 involves its role as a precursor in the synthesis of telomerase inhibitors. These inhibitors bind to the telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This leads to the shortening of telomeres and eventual cell death in cancer cells . The molecular targets include the telomeric DNA and the telomerase enzyme, with pathways involving the stabilization of G-quadruplex structures .

Comparison with Similar Compounds

L2H2-6OTD Monomer (2) vs. Dimer (3)

The dimer (3) outperforms the monomer (2) in stabilizing long telomeric DNA (telo48, 72, 96) by binding each telo24 unit with two molecules in an end-stacking mode. Key differences include:

The dimer’s extended linker allows simultaneous interaction with adjacent G4 units, improving efficacy at lower concentrations .

Comparison with PDS (Pyridostatin)

PDS, another G4 ligand, binds cooperatively with L2H2-6OTD (2) but exhibits distinct kinetics and effects:

L2H2-6OTD (2) binds 12× faster than PDS and facilitates PDS entry by compacting G4 structures .

Comparison with Phen-DC3

Phen-DC3, a trisubstituted acridine, shows contrasting effects in intermolecular G4 (i-GQ) formation:

| Parameter | L2H2-6OTD (2) | Phen-DC3 |

|---|---|---|

| i-GQ Enhancement | 10× in 3+1 GGG | No significant enhancement |

| Binding Affinity (Keq) | Keq = 2.1 ± 0.2 µM | Keq = 2.2 ± 0.4 µM |

While both ligands bind with similar affinity, L2H2-6OTD (2) uniquely promotes i-GQ in specific configurations .

Comparison with Telomestatin (TMS)

Telomestatin, a natural G4 ligand, shares structural and functional similarities with L2H2-6OTD (2):

Unlike TMS, L2H2-6OTD (2) increases S1 nuclease susceptibility by inducing base flipping in G4 .

Biological Activity

L2H2-6OTD intermediate-2 is a synthetic compound that has garnered attention for its biological activity, particularly as a telomerase inhibitor and G-quadruplex stabilizer. This article delves into the compound's interactions with telomeric DNA, its mechanisms of action, and relevant research findings.

Overview of this compound

This compound is part of a series of macrocyclic hexaoxazoles designed to stabilize G-quadruplex (G4) structures in DNA. These structures are crucial in telomere biology and have implications in cancer therapy due to their role in telomerase activity. The compound is synthesized as an intermediate in the development of telomerase inhibitors, which are potential therapeutic agents targeting cancer cells that exploit telomerase for immortality.

L2H2-6OTD exhibits its biological activity primarily through the following mechanisms:

- G-Quadruplex Stabilization : It binds to G4 structures formed by telomeric DNA, enhancing their stability. This stabilization inhibits telomerase activity, which is essential for the proliferation of cancer cells.

- Allosteric Binding : Research indicates that L2H2-6OTD can bind cooperatively with other ligands (e.g., PDS) to G-quadruplexes, resulting in enhanced binding affinity and stability of the G4 structures .

- Inhibition of Telomerase : The compound has shown potent inhibitory effects on telomerase, with an IC50 value reported at 7.5 nM, demonstrating its potential as a therapeutic agent against cancers that rely on telomerase for growth .

Interaction Studies

Several studies have investigated the interaction between L2H2-6OTD and various forms of telomeric DNA:

- Electrophoresis Mobility Shift Assay (EMSA) : This method confirmed that L2H2-6OTD binds effectively to long telomeric DNAs (e.g., telo48, telo72) and stabilizes them by inducing an anti-parallel G4 structure .

- Circular Dichroism (CD) Spectroscopy : CD analysis demonstrated that L2H2-6OTD alters the conformation of telomeric DNA, indicating a strong interaction that leads to increased thermal stability (ΔTm) of G4 structures .

Case Studies

- Cooperative Binding with PDS : A study highlighted the synergistic effect when L2H2-6OTD was used alongside PDS, resulting in a significant increase in thermal stability of the G4 structure beyond what was observed with either ligand alone. This suggests a cooperative mechanism that could enhance therapeutic efficacy .

- Impact on i-GQ Formation : Research indicated that L2H2-6OTD facilitates the transition from intermediate G4 states to fully folded i-GQ structures, enhancing the overall formation and stability of these critical DNA configurations .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What experimental techniques are recommended to characterize the binding kinetics and structural effects of L2H2-6OTD intermediate-2 on G-quadruplex (G4) DNA?

- Methodological Answer : Use a combination of electrophoretic mobility shift assays (EMSA) to confirm ligand-DNA complex formation , circular dichroism (CD) spectroscopy to monitor topological changes (e.g., shifts from hybrid to anti-parallel conformations) , and fluorescence quenching assays (e.g., using 2-aminopurine probes) to assess displacement kinetics . Time-dependent binding curves, as shown in kinetic studies (e.g., 0–120 minutes), should be analyzed to determine association/dissociation rates .

Q. How is the IC50 value of this compound determined in telomerase inhibition assays?

- Methodological Answer : Perform telomeric repeat amplification protocol (TRAP) assays with serial dilutions of this compound. Measure inhibition of telomerase activity via gel electrophoresis or real-time PCR, and calculate IC50 using dose-response curves (e.g., sigmoidal fitting). Ensure buffer conditions (e.g., K+ vs. Na+) are standardized, as ion concentration affects G4 stability and ligand efficacy .

Q. What controls are essential when evaluating this compound’s specificity for G4 DNA over duplex DNA?

- Methodological Answer : Include negative controls with non-G4 DNA sequences (e.g., duplex or single-stranded DNA) in EMSA or fluorescence assays. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Validate results with competition assays where excess duplex DNA is added to assess displacement of L2H2-6OTD .

Advanced Research Questions

Q. How does the dimeric form of this compound enhance stabilization of long telomeric DNA compared to monomeric ligands?

- Methodological Answer : Design dimeric analogs (e.g., L2H2-6OTD dimer) and compare their binding modes to monomeric forms using EMSA and CD melting experiments. Dimeric ligands may exhibit cooperative binding by "sandwiching" G4 units, increasing melting temperature (ΔTm) by >10°C . Use Förster resonance energy transfer (FRET) to monitor conformational changes in long telomeric overhangs .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

- Methodological Answer : Reconcile discrepancies by standardizing experimental conditions (e.g., buffer pH, ion concentration, DNA:ligand ratios). For example, K+ stabilizes G4 structures, enhancing ligand binding, while Na+ may induce alternative topologies . Perform meta-analyses of published data with sensitivity testing to identify outlier conditions .

Q. What strategies are effective for analyzing allosteric binding behavior between this compound and other G4 ligands (e.g., PDS)?

- Methodological Answer : Employ sequential ligand addition experiments (as in ’s kinetic assays) to track cooperative vs. competitive binding. Use stopped-flow CD to capture rapid conformational shifts. For example, pre-incubate G4 DNA with L2H2-6OTD, then add PDS to assess synergistic stabilization via changes in binding rate constants .

Q. How does this compound influence the chair-type anti-parallel topology of G4 structures, and what analytical tools validate this?

- Methodological Answer : Combine CD spectroscopy (characteristic peaks at 265 nm for anti-parallel topology) with nuclear magnetic resonance (NMR) to resolve hydrogen-bonding patterns. Ligand-induced fluorescence quenching of 2-aminopurine probes at lateral vs. diagonal loops can confirm topological specificity . Molecular dynamics simulations may further illustrate stacking interactions with G-quartets .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for comparing this compound’s effects across multiple G4 sequences?

- Methodological Answer : Apply ANOVA or non-parametric Kruskal-Wallis tests to compare ΔTm or IC50 values across sequences. Use principal component analysis (PCA) to cluster ligands based on binding kinetics and structural outcomes. Report effect sizes (e.g., Cohen’s d) to highlight biologically significant differences .

Q. How can researchers leverage secondary data (e.g., published IC50 values) to design new experiments on this compound?

- Methodological Answer : Curate datasets from repositories like PubChem or ChEMBL, filtering for studies with comparable assay conditions. Use meta-regression to identify trends (e.g., ion dependency) and generate hypotheses for follow-up experiments (e.g., testing under non-standard buffer conditions) .

Q. Experimental Design Considerations

Q. What ethical and reproducibility guidelines should govern studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., EMSA gels, CD spectra) in public repositories. Document buffer compositions, ligand purity, and DNA annealing protocols to enable replication. Reference institutional ethical codes for chemical handling and waste disposal .

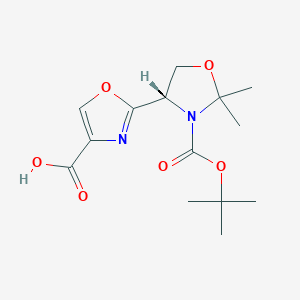

Properties

Molecular Formula |

C14H20N2O6 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1 |

InChI Key |

ROGULVVSLYGJPQ-VIFPVBQESA-N |

Isomeric SMILES |

CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.